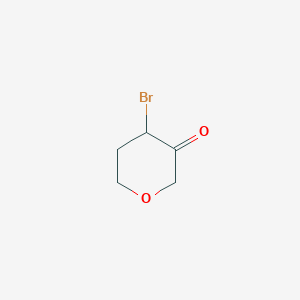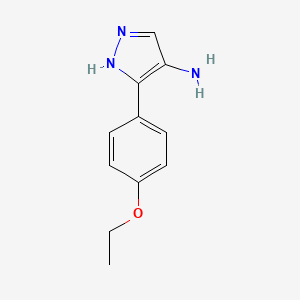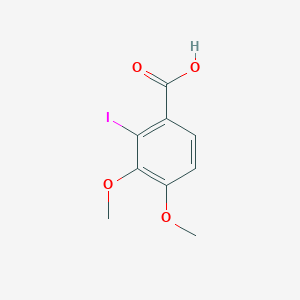
Methyl 6,7-dibromo-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,7-dibromo-2-naphthoate is an organic compound with the molecular formula C12H8Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at the 6 and 7 positions and a methyl ester group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-naphthoate, followed by purification steps to isolate the desired dibromo product. The reaction typically requires the use of bromine as the brominating agent and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,7-dibromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of this compound.
Oxidation Reactions: Major products include naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
Methyl 6,7-dibromo-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-naphthoate: A related compound with a single methyl ester group at the 2 position.
Methyl 6-bromo-2-naphthoate: A similar compound with a single bromine atom at the 6 position.
Methyl 6,7-dichloro-2-naphthoate: A compound with chlorine atoms instead of bromine at the 6 and 7 positions.
Uniqueness
Methyl 6,7-dibromo-2-naphthoate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern provides distinct properties compared to mono-bromo or dichloro analogs, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H8Br2O2 |
|---|---|
Peso molecular |
344.00 g/mol |
Nombre IUPAC |
methyl 6,7-dibromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O2/c1-16-12(15)8-3-2-7-5-10(13)11(14)6-9(7)4-8/h2-6H,1H3 |
Clave InChI |
UDOOMAJHUPFRQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)




![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)



![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
